(4-Benzylpiperidin-1-yl)[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone
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Overview
Description
(4-Benzylpiperidin-1-yl)[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzyl group, a pyrrolidine sulfonyl group, and a methanone moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone typically involves multiple steps, starting with the preparation of the piperidine ring and the benzyl group. The reaction conditions often include the use of strong bases and solvents such as dichloromethane or toluene. The pyrrolidine sulfonyl group is introduced through sulfonylation reactions, which may require catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidin-1-yl)[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other functional groups using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-Benzylpiperidin-1-yl)[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Benzylpiperidin-1-yl)[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperidin-1-yl)[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone: Unique due to its combination of functional groups.
1-(4-Fluorophenyl)piperazine: Similar piperidine structure but different functional groups.
(4-Methylpiperidin-1-yl)(4-methylphenyl)methanone: Similar methanone moiety but lacks the sulfonyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H30N2O3S |
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Molecular Weight |
426.6 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C24H30N2O3S/c1-19-9-10-22(18-23(19)30(28,29)26-13-5-6-14-26)24(27)25-15-11-21(12-16-25)17-20-7-3-2-4-8-20/h2-4,7-10,18,21H,5-6,11-17H2,1H3 |
InChI Key |
DQFOKHYKMPCRIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
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